molecular formula C11H19N3S B13802542 3,7-Dimethyl-2,6-octadienal thiosemicarbazone

3,7-Dimethyl-2,6-octadienal thiosemicarbazone

Cat. No.: B13802542
M. Wt: 225.36 g/mol
InChI Key: OVUJOZUSCSTKGA-UHFFFAOYSA-N
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Description

3,7-Dimethyl-2,6-octadienal thiosemicarbazone: is a chemical compound with the molecular formula C11H19N3S . It is derived from 3,7-dimethyl-2,6-octadienal geranial and neral

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dimethyl-2,6-octadienal thiosemicarbazone typically involves the reaction of 3,7-dimethyl-2,6-octadienal with thiosemicarbazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyl-2,6-octadienal thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3,7-Dimethyl-2,6-octadienal thiosemicarbazone is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology: The compound has shown potential as an antimicrobial and antifungal agent. It is used in the development of new drugs and therapeutic agents.

Medicine: Research has indicated that this compound may have anticancer properties. It is being studied for its potential use in cancer treatment and prevention.

Industry: The compound is used in the production of fragrances and flavors. It is also used as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3,7-dimethyl-2,6-octadienal thiosemicarbazone involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with their metabolic processes. In cancer cells, it may induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting the activity of certain enzymes.

Comparison with Similar Compounds

    Citral (3,7-dimethyl-2,6-octadienal): The parent compound of 3,7-dimethyl-2,6-octadienal thiosemicarbazone, known for its lemon-like odor and use in fragrances and flavors.

    Geranial and Neral: Isomers of citral with similar chemical properties and applications.

    Thiosemicarbazide: A precursor used in the synthesis of thiosemicarbazones, known for its antimicrobial properties.

Uniqueness: this compound is unique due to its combined structural features of citral and thiosemicarbazide, which confer both antimicrobial and potential anticancer properties. Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

(3,7-dimethylocta-2,6-dienylideneamino)thiourea

InChI

InChI=1S/C11H19N3S/c1-9(2)5-4-6-10(3)7-8-13-14-11(12)15/h5,7-8H,4,6H2,1-3H3,(H3,12,14,15)

InChI Key

OVUJOZUSCSTKGA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC=NNC(=S)N)C)C

Origin of Product

United States

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